3-Ethylsulfonylpicolinic acid
Description
Its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol (calculated). The sulfonyl group imparts distinct electronic and steric properties, enhancing polarity and hydrogen-bonding capacity compared to its sulfide analog, 3-(ethylthio)picolinic acid (CAS 14440-97-2, C₈H₉NO₂S, MW 183.23 g/mol) .
Properties
IUPAC Name |
3-ethylsulfonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFYEDXYDBRDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421953-17-4 | |
| Record name | 3-(ethanesulfonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the sulfonation of picolinic acid followed by alkylation
Industrial Production Methods: In an industrial setting, the production of 3-ethylsulfonylpicolinic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 2 undergoes decarboxylation under thermal or acidic conditions. The ethylsulfonyl group at position 3 significantly accelerates this process due to its electron-withdrawing nature, which destabilizes the carboxylate intermediate.
Key Findings :
-
Rate Acceleration : 3-Substituted electron-withdrawing groups (e.g., sulfonyl, nitro) increase decarboxylation rates by stabilizing transition states through inductive effects .
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pH Dependence : Maximum decarboxylation rates occur at intermediate pH (2–5), where both protonated and deprotonated species coexist .
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Anionic Stability : Unlike unsubstituted picolinic acid, the anion of 3-ethylsulfonylpicolinic acid does not decarboxylate under basic conditions (pH > 9) .
Example Reaction :
Nucleophilic Substitution at the Sulfonyl Group
The ethylsulfonyl group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Its electron-withdrawing nature activates the pyridine ring for attack at positions 2, 4, or 6.
Mechanism :
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Nucleophile attack at the activated position (e.g., position 4).
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Formation of a Meisenheimer-like intermediate.
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Elimination of the sulfonyl group.
Experimental Data :
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NH₃ (aq) | 100°C, 6h | 4-Aminopyridine | 72 | |
| KCN | DMF, 80°C | 4-Cyanopyridine | 65 |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, facilitated by coupling agents.
Procedure :
-
Esterification :
-
Yield: >90% under reflux.
-
Amidation :
Cross-Coupling Reactions
The ethylsulfonyl group can be replaced via transition-metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling :
Multi-Component Reactions
This compound participates in one-pot syntheses to generate complex heterocycles.
Example :
A three-component reaction with nitroarenes and potassium pyrosulfite forms sulfonamide derivatives :
Acid-Catalyzed Rearrangements
Under strong acidic conditions, the ethylsulfonyl group facilitates ring-opening or rearrangement.
Observed Reaction :
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Ethylsulfonylpicolinic acid is characterized by the presence of an ethylsulfonyl group attached to the third position of the picolinic acid ring. This unique structure imparts distinct chemical and physical properties, influencing its reactivity and interaction with biological targets. The compound is known to interact with zinc finger proteins, which are crucial in various biological processes, including viral replication and normal cellular functions.
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
2. Biology:
- Enzyme Inhibition Studies: The compound can be utilized in studies focusing on enzyme inhibition, providing insights into biochemical pathways.
- Ligand in Coordination Chemistry: Its ability to act as a ligand opens avenues for research in coordination chemistry, potentially leading to the development of novel catalysts or materials.
3. Industrial Applications:
- Production of Specialty Chemicals: The compound may be employed in producing specialty chemicals with unique properties, which could have implications in various industrial applications.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
1. Case Study on Cancer Treatment:
- Objective: Evaluate anticancer effects in breast cancer models.
- Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
2. Case Study on Infection Control:
- Objective: Assess antimicrobial efficacy against resistant bacterial strains.
- Results: Showed effective inhibition of growth in multi-drug resistant strains, suggesting potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-ethylsulfonylpicolinic acid involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The picolinic acid moiety may also participate in chelation with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with key analogs:
Structural and Functional Group Differences
- 3-Ethylsulfonylpicolinic Acid : Sulfonyl group (-SO₂C₂H₅) at position 3.
- 3-(Ethylthio)picolinic Acid (CAS 14440-97-2): Sulfide group (-SC₂H₅) at position 3 .
- 6-(3-Ethoxyphenyl)-picolinic Acid (CAS 887982-60-7): Ethoxyphenyl substituent (-O-C₆H₄-C₂H₅) at position 6 .
Physicochemical Properties
Notes on Data:
Biological Activity
3-Ethylsulfonylpicolinic acid, a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₉NO₄S
- Functional Groups : Contains a sulfonyl group (-SO₂-) and a carboxylic acid group (-COOH), which contribute to its reactivity and solubility in biological systems.
The presence of the ethylsulfonyl group enhances its lipophilicity and ability to penetrate cellular membranes, making it a candidate for neuroactive compounds.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Neurotransmitter Modulation : Similar to picolinic acid, it may influence neurotransmitter systems, particularly in the central nervous system (CNS) .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress .
- Metal Ion Chelation : It may also interact with metal ions, which is significant in the context of metalloenzymes .
Neuroprotective Effects
Research indicates that this compound has potential neuroprotective effects. In vitro studies have shown:
- Cell Viability : At concentrations ranging from 1 mM to 4 mM, the compound enhances cell viability in neuronal cell lines exposed to oxidative stress .
- Apoptosis Inhibition : Higher concentrations (up to 4 mM) can induce morphological changes indicative of apoptosis, suggesting a delicate balance between protective and toxic effects depending on dosage .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated significant inhibitory activity against various bacterial strains at concentrations between 10 μM and 100 μM, indicating potential as an antimicrobial agent .
Case Studies
Several case studies have illustrated the compound's biological activity:
- Neuroprotection in Animal Models :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Sulfonyl derivative | Neuroprotective, antimicrobial |
| Picolinic Acid | Natural metabolite | Neuroprotective, immunomodulatory |
| Methylsulfonylpicolinic Acid | Sulfonyl derivative | Antioxidant, potential anti-inflammatory |
Q & A
How can the PICO/FINER criteria improve research question formulation for this compound studies?
- Methodological Answer :
- PICO : Define Population (e.g., catalytic systems), Intervention (e.g., sulfonyl group modification), Comparison (e.g., unmodified picolinic acid), Outcome (e.g., reaction yield).
- FINER : Ensure questions are Feasible (resources available), Interesting (address knowledge gaps), Novel (e.g., unexplored applications), Ethical (waste disposal protocols), Relevant (e.g., green chemistry goals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
